2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

Catalog No.
S14544980
CAS No.
92687-12-2
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

CAS Number

92687-12-2

Product Name

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

IUPAC Name

6-phenyloxane-2,4-dione

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

GMVMWEIIGKRJBU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)CC1=O)C2=CC=CC=C2

The compound 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is a member of the pyran family, characterized by its six-membered heterocyclic structure containing five carbon atoms and one oxygen atom. Its molecular formula is C11H10O3C_{11}H_{10}O_3 with a molecular weight of approximately 190.20 g/mol. This compound features a phenyl group at the 6-position and two carbonyl groups at the 2 and 4 positions, contributing to its unique chemical properties and potential biological activities .

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can yield corresponding alcohols or amines.
  • Substitution Reactions: The phenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Research indicates that compounds within the pyran class, including 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-, exhibit a range of biological activities. These may include:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anticancer Activity: Studies suggest that certain derivatives may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some pyran derivatives have shown promise in reducing inflammation in biological models .

The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves:

  • Condensation Reaction: The reaction of appropriate aldehydes or ketones with malonic acid derivatives.
  • Cyclization: This step often involves heating under acidic conditions to promote the formation of the pyran ring.

Specific methods may vary, but generally involve solvents such as ethanol or acetic acid and catalysts to enhance reaction efficiency .

This compound has several applications across different fields:

  • Pharmaceutical Industry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Analytical Chemistry: Used as a reference standard in the analysis of similar compounds.
  • Material Science: Explored for use in developing new materials due to its unique chemical structure .

Studies on the interactions of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- with biological targets have revealed its ability to bind with specific enzymes and receptors. This binding can modulate enzyme activity or receptor function, leading to various biological effects. The exact mechanisms are still under investigation but are crucial for understanding its therapeutic potential .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
3-[(4-Aminophenyl)methylene]-6-methyl-2H-pyran-2,4(3H)-dioneC₁₄H₁₃NO₄Contains an amino group; potential for different reactivity
3-[(4-Hydroxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dioneC₁₄H₁₃NO₄Hydroxy group increases polarity and solubility
3-[(4-Chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dioneC₁₄H₁₃ClN₂O₄Chlorine atom introduces unique electronic properties

Uniqueness

What distinguishes 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- from similar compounds is its specific substitution pattern and the presence of the phenyl group at the 6-position. This configuration influences its reactivity, solubility, and biological properties, making it a valuable compound for further research and application in medicinal chemistry .

Organocatalytic Strategies for Enantioselective Pyrone Formation

Organocatalysis has emerged as a powerful tool for constructing enantiomerically enriched 2H-pyran-2,4(3H)-dione derivatives. A notable example involves the use of cinchona alkaloid derivatives, such as (DHQD)₂PYR, to mediate asymmetric Michael/cyclization cascades. In one protocol, pyrazolones react with isatylidene malononitriles under 1 mol% (DHQD)₂PYR catalysis, yielding spirooxindole-fused pyrones with up to 91% enantiomeric excess (ee) and near-quantitative yields. The catalyst’s ability to stabilize transition states through hydrogen bonding and π-π interactions ensures high stereoselectivity.

Another approach employs imidazolidinone catalysts for intramolecular Diels-Alder (IMDA) reactions. For instance, iminium catalysis enables the cycloisomerization of diene-enal substrates into [4.4.0] bicyclic pyrones, a strategy applied in the synthesis of solanapyrone D. The chiral catalyst induces a twisted transition state, favoring endo selectivity and precise control over ring stereochemistry.

Table 1: Representative Organocatalytic Systems for Pyrone Synthesis

CatalystSubstrate ClassYield (%)ee (%)
(DHQD)₂PYRSpirooxindole-pyrones96–9985–91
ImidazolidinoneBicyclic pyrones70–8590–95

Palladium-Catalyzed Cross-Coupling Approaches to 6-Aryl Substitution

Palladium catalysis enables efficient introduction of aryl groups at the 6-position of the pyrone core. A cross-coupling reaction between aryl iodides and cyclic vinyldiazo esters, mediated by Pd(OAc)₂ and Xantphos, generates 3-aryl-2-pyrones in 65–82% yields. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion and reductive elimination. This method accommodates electron-donating and electron-withdrawing substituents on the aryl ring, demonstrating broad functional group compatibility.

Additionally, Pd/C-mediated tandem C–C/C–O bond formation has been employed to synthesize pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodopyrazole-4-carboxylic acids and terminal alkynes. The dual catalytic cycle involves initial coupling to form a vinylpalladium intermediate, followed by lactonization to yield the pyrone scaffold.

Table 2: Palladium-Catalyzed Synthesis of 6-Aryl Pyrones

Aryl IodideProductYield (%)
4-MeOC₆H₄I3-(4-Methoxyphenyl)-2-pyrone78
3-NO₂C₆H₄IPyrano[4,3-c]pyrazolone72

Microwave-Assisted Green Synthesis Protocols

While conventional thermal methods dominate pyrone synthesis, microwave irradiation offers potential advantages in reaction acceleration and energy efficiency. Current literature on dihydro-6-phenyl-2H-pyran-2,4(3H)-dione does not detail specific microwave protocols; however, analogous transformations suggest opportunities for optimization. For example, Pd-catalyzed couplings and lactonizations, which typically require prolonged heating, could benefit from microwave-enhanced kinetics. Future studies may explore solvent-free conditions or reduced catalyst loadings under microwave irradiation to align with green chemistry principles.

Tandem Stille Reaction-Cyclization Sequences

Tandem Stille coupling-cyclization sequences provide direct access to α-pyrones from (Z)-iodovinylic acids. In one method, 2-iodobenzoic acids react with organostannanes under Pd(PPh₃)₄ catalysis, forming biaryl intermediates that undergo spontaneous lactonization. This one-pot process eliminates the need for isolating sensitive intermediates and achieves yields of 60–85%. The stereochemical integrity of the vinylic iodide is critical, as (Z)-configurations favor 6-endo-dig cyclization over 5-exo-dig pathways.

Mechanistic Insight: The Stille coupling generates a vinylpalladium species, which undergoes intramolecular nucleophilic attack by the carboxylate oxygen. Subsequent reductive elimination releases the pyrone product and regenerates the Pd(0) catalyst.

Herbicidal Mechanisms of 3-Aminoethylidene Derivatives

The herbicidal activity of 3-aminoethylidene derivatives of pyran compounds has emerged as a significant area of research, with studies demonstrating that structural modifications can substantially enhance their phytotoxic properties [4]. Research on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives has revealed promising herbicidal activity under pre-emergence conditions against multiple weed species [4]. The bioassay results indicate that most target compounds possess good herbicidal activity, with specific derivatives showing greater than 60% inhibition against Abutilon theophrasti Medicus, Amaranthus retroflexus, Echinochloa crus-galli, and other economically important weeds at dosages of 187.5 grams per hectare [4].

Structure-activity relationship studies have identified critical factors influencing herbicidal potency in pyran derivatives [5]. The graminicidal activity appears to depend strongly on the size and shape of the substituent at the 6-position of the pyran ring [5]. The activity correlates with both molar refractivity and fit to a hypothetical receptor, likely the active site of acetyl coenzyme A carboxylase [5]. Research suggests that pyran-based herbicides may mimic the transition state of the reaction catalyzed by acetyl coenzyme A carboxylase, providing insight into their mechanism of action [5].

Compound StructureTarget Weed SpeciesInhibition Rate (%)Concentration (g/ha)
3-Aminoethylidene pyran derivativesAbutilon theophrasti Medicus>60187.5
3-Aminoethylidene pyran derivativesAmaranthus retroflexus>60187.5
3-Aminoethylidene pyran derivativesEchinochloa crus-galli>60187.5
3-Aminoethylidene pyran derivativesFlaveria bidentis>60187.5

The mechanism of action involves disruption of plant de novo pyrimidine biosynthesis through inhibition of dihydroorotate dehydrogenase in the pathway [6]. Crystal structures of inhibitors bound to the enzyme define the nature of the interaction and the basis of herbicidal action [6]. The phenotypic response to pyran-based chemistry is most apparent in the early stages of growth and development, making pre-emergence application most effective for weed control [6].

Antimicrobial Efficacy Against Phytopathogenic Fungi

The antimicrobial properties of 6-phenyl pyran derivatives have been extensively documented against various phytopathogenic fungi [10] [3] [11]. Research indicates that phenylthio, benzenesulfonyl, para-acetylaminobenzenesulfonyl, and para-bromophenyl substituents are beneficial for activity against gram-positive bacteria [10]. Specific pyran derivatives have demonstrated minimum inhibitory concentrations as low as 1.56 micrograms per milliliter against Staphylococcus aureus and 0.75 microgram per milliliter against Streptococcus species [10].

Studies on 6-phenyloxane-2,4-diones have revealed significant antimicrobial activity against common pathogenic bacteria and fungi [3]. These compounds, as well as their derivatives, have been isolated from various plants, bacteria, and fungi, including naturally occurring examples such as Podoblastins, Corallopyronins, Myxopyronins, and Fusapyrone [3]. The structural modifications of these compounds provide evidence that the choice of substituents is a major determinant of biological activity [3].

Pathogen TypeMinimum Inhibitory ConcentrationActive Compound Features
Gram-positive bacteria0.75-1.56 μg/mLPhenylthio substituents
Fusarium species1.0 mg/mLPhenyl derivative structure
Aspergillus flavusVariable6-Pentyl-alpha-pyrone related
Botrytis cinereaGrowth inhibitionVolatile organic compound action

The mechanism of antifungal action involves disruption of fungal cell membranes and modification of cell structure [11]. The compound 6-pentyl-alpha-pyrone disrupts fungal and oomycete cell membranes by interacting with the lipid bilayer structure [11]. The lipophilic nature allows penetration of the membrane's hydrophobic interior, disturbing the arrangement of lipids and proteins and compromising membrane integrity [11]. This disruption increases permeability, allowing ions, metabolites, and cellular components to leak out of the cell, resulting in osmotic imbalance, cellular dehydration, and eventual lysis [11].

Neuroprotective Activity via GABAergic Pathway Modulation

The neuroprotective effects of pyran derivatives involve complex interactions with gamma-aminobutyric acid pathways [12] [13] [14]. Research has demonstrated that gamma-aminobutyric acid B receptors mediate neuroprotection through engagement with multiple G protein signaling pathways [12]. The receptor couples to G protein G-i/o to phosphorylate kinases ERK1 and ERK2, while also engaging G-13 to activate RhoA/Rac1-JNK pathways in primary mouse neurons [12].

Studies using gamma-aminobutyric acid-containing compounds have shown protection against brain impairments in Alzheimer disease model rats and prevention of mitochondrial dysfunction in cell culture [13]. The compound gammapyrone, containing three gamma-aminobutyric acid moieties, mitigated impairment of spatial learning and memory, prevented neuroinflammation, and normalized neurotransmitter metabolism [13]. The neuroprotective mechanism involves peptide-like regulatory mechanisms or allosteric modulatory properties rather than direct receptor binding [13].

Pathway ComponentFunctionNeuroprotective Effect
G-i/o protein couplingERK1/ERK2 phosphorylationEnhanced neuronal survival
G-13 protein couplingRhoA/Rac1-JNK activationPSD95 protein accumulation
Mitochondrial protectionOxidative stress preventionReduced cellular dysfunction
Neuroinflammation controlGlial cell modulationPreserved cognitive function

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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